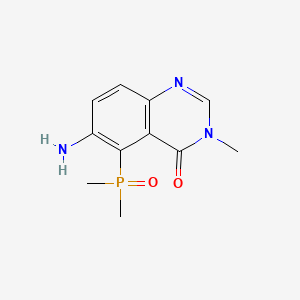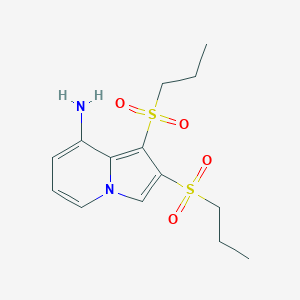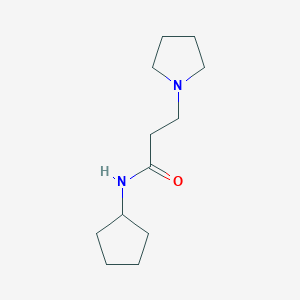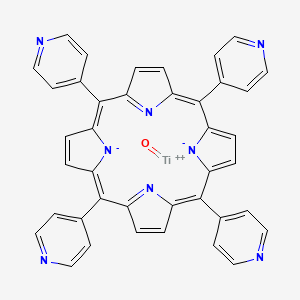
6-Amino-5-(dimethylphosphoryl)-3-methylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(dimethylphosphoryl)-3-methylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylphosphoryl)-3-methylquinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylquinazolin-4(3H)-one with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-5-(dimethylphosphoryl)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of various substituted quinazolinone derivatives.
Applications De Recherche Scientifique
6-Amino-5-(dimethylphosphoryl)-3-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 6-Amino-5-(dimethylphosphoryl)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-5-chloropyrimidine-2,4(1H,3H)-dione: Another heterocyclic compound with similar structural features.
6-Amino-5-bromo-3-methylpyrimidine-2,4(1H,3H)-dione: Shares the amino and methyl groups but differs in the halogen substitution.
Uniqueness
6-Amino-5-(dimethylphosphoryl)-3-methylquinazolin-4(3H)-one is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H14N3O2P |
|---|---|
Poids moléculaire |
251.22 g/mol |
Nom IUPAC |
6-amino-5-dimethylphosphoryl-3-methylquinazolin-4-one |
InChI |
InChI=1S/C11H14N3O2P/c1-14-6-13-8-5-4-7(12)10(17(2,3)16)9(8)11(14)15/h4-6H,12H2,1-3H3 |
Clé InChI |
HWOVISQNDVZRHP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C(C1=O)C(=C(C=C2)N)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Trifluoromethoxy)phenyl]phenylZinc bromide](/img/structure/B14894082.png)






![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)





